molecular formula C12H6Br2O2S B3029921 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide CAS No. 83834-12-2

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide

Cat. No.: B3029921
CAS No.: 83834-12-2
M. Wt: 374.05 g/mol
InChI Key: LUDZJVZEBHTEBB-UHFFFAOYSA-N
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Description

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide (DBTDO, CAS 83834-12-2) is a brominated derivative of dibenzothiophene-S,S-dioxide. Its structure features two bromine atoms at the 3- and 7-positions and a sulfonyl (SO₂) bridge, which confers strong electron-withdrawing properties and rigidity . Synthesized via regioselective bromination of dibenzo[b,d]thiophene 5,5-dioxide using N-bromosuccinimide (NBS) in concentrated H₂SO₄, DBTDO is obtained in moderate yields (37%) after crystallization .

DBTDO serves as a critical intermediate in organic electronics, particularly in constructing electron-deficient acceptors for donor-acceptor (D-A) conjugated polymers. These polymers exhibit applications in hydrogen evolution reactions (HER), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs) due to their low band gaps and photocatalytic activity .

Properties

IUPAC Name

3,7-dibromodibenzothiophene 5,5-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDZJVZEBHTEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)C3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83834-12-2
Record name 3,7-DIBROMO-DIBENZOTHIOPHENE 5,5-DIOXIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide can be synthesized through the oxidation of 3,7-dibromodibenzo[b,d]thiophene. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzothiophene derivatives, while reduction can produce dibenzothiophene sulfide .

Scientific Research Applications

Applications in Organic Electronics

DBTDO serves as a significant building block in the synthesis of conjugated polymers and oligomers used in organic electronics. Its electron-deficient nature allows it to act as an electron acceptor in donor-acceptor (D-A) systems, which are pivotal for developing efficient organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

Key Applications:

  • Organic Photovoltaics : DBTDO-based polymers can enhance charge transport properties, leading to improved efficiency in OSCs.
  • Organic Light-Emitting Diodes : The compound's structural properties facilitate the formation of materials that emit light efficiently when an electric current passes through.

Photocatalytic Applications

DBTDO has shown promise in photocatalytic processes, particularly in hydrogen evolution reactions (HER). The compound's ability to absorb light and drive chemical reactions makes it suitable for applications aimed at sustainable energy production.

Case Studies:

  • Hydrogen Production : Research indicates that DBTDO-based conjugated polymers exhibit high photocatalytic activity for generating hydrogen from water under visible light irradiation. For instance, a study demonstrated that combining DBTDO with polymeric carbon nitride resulted in effective HER performance.
  • Visible Light Photocatalysis : In another study, DBTDO was utilized to create conjugated polymers that efficiently catalyze reactions under visible light, showcasing its versatility in energy-related applications .

Mechanism of Action

The mechanism of action of 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide involves its interaction with specific molecular targets and pathways. The bromine atoms and sulfone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

  • Electron Deficiency : DBTDO’s electron-withdrawing sulfonyl group and bromine substituents create a highly electron-deficient core, ideal for charge transport in conjugated polymers. Fluorinated derivatives (e.g., 8a, 8c) exhibit similar electron deficiency but with reduced steric hindrance .
  • Symmetry : DBTDO’s symmetrical dibromination contrasts with asymmetric derivatives like 8a, which may influence crystallinity in covalent organic frameworks (COFs) .

Research Findings and Trends

  • Polymer Synthesis : DBTDO’s dibromination enables efficient Suzuki-Miyaura polycondensation, yielding polymers with narrow band gaps (~2.1 eV) for visible-light photocatalysis .
  • Selectivity in Functionalization : Fluorinated derivatives (e.g., 8a) show superior selectivity in cross-coupling reactions compared to nitro-substituted analogs, critical for pharmaceutical synthesis .

Biological Activity

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide (DBTDO) is a synthetic compound with a unique dibenzothiophene structure that has garnered attention for its potential applications in organic electronics and photocatalysis. This article delves into its biological activity, synthesis methods, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

DBTDO has the molecular formula C₁₂H₆Br₂O₂S and a molecular weight of approximately 374.05 g/mol. The compound features two bromine atoms at the 3rd and 7th positions and a sulfonyl (SO₂) group at the 5th position, contributing to its electron-deficient nature. This characteristic is crucial for its role as an electron acceptor in various applications.

Synthesis Methods

The primary method for synthesizing DBTDO involves brominating dibenzothiophene 5,5-dioxide using N-Bromosuccinimide (NBS) in concentrated sulfuric acid. This process allows for selective bromination at the desired positions on the dibenzothiophene framework, yielding high-purity products suitable for further applications .

Biological Activity

While DBTDO does not have a well-defined biological mechanism of action, research indicates several areas of interest regarding its biological activity:

  • Photocatalytic Activity : DBTDO-based polymers have shown significant photocatalytic activity, particularly in hydrogen evolution reactions (HER). The sulfonyl group enhances the hydrophilicity of the compound, improving its dispersion in aqueous solutions and thus increasing photocatalytic efficiency .
  • Electron Accepting Properties : In donor-acceptor systems, DBTDO acts as an electron acceptor. When combined with suitable electron donors, it forms stable conjugated systems that exhibit enhanced electronic properties. This interaction is crucial for developing materials used in organic photovoltaics and organic light-emitting diodes (OLEDs) .

Case Studies and Research Findings

Several studies have explored the utility of DBTDO in various applications:

  • Hydrogen Evolution Reaction : A study demonstrated that DBTDO could be incorporated into polymeric structures to enhance HER efficiency under visible light irradiation. The results indicated a significant increase in hydrogen production rates compared to control systems without DBTDO .
  • Organic Electronics : Research on donor-acceptor copolymers incorporating DBTDO showed improved charge transfer properties. These materials exhibited enhanced performance in organic solar cells due to their optimized electronic characteristics .
  • Stability and Performance : Investigations into the stability of DBTDO-based materials under operational conditions revealed that these compounds maintain their structural integrity while providing consistent electronic performance over time .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DBTDO, it is essential to compare it with related compounds:

Compound NameStructure TypeKey Features
DibenzothiopheneParent CompoundLacks bromination; serves as a base structure.
Dibenzothiophene SulfoneSulfonyl GroupContains a sulfonyl group but lacks bromination.
Brominated DibenzothiophenesBrominated VariantsVarying degrees of bromination affecting electronic properties.

DBTDO stands out due to its specific arrangement of bromine atoms and sulfonyl group, which contribute to its unique electronic characteristics and utility in advanced materials science applications.

Q & A

What are the optimized synthetic routes for 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide, and how can researchers address low yields during dibromination?

Basic Synthesis & Optimization
The compound is synthesized via regioselective dibromination of dibenzo[b,d]thiophene 5,5-dioxide using N-bromosuccinimide (NBS) in concentrated H₂SO₄, followed by crystallization in chlorobenzene. However, yields are moderate (~37%) due to competing side reactions . To improve efficiency:

  • Temperature Control : Maintain reaction temperatures below 40°C to minimize over-bromination.
  • Purification : Use gradient recrystallization (e.g., chlorobenzene/hexane) to isolate pure product.
  • Alternative Halogen Sources : Test Br₂ or other brominating agents under inert atmospheres to enhance selectivity.

How does this compound contribute to the crystallinity of covalent organic frameworks (COFs)?

Advanced Material Design
The compound serves as a precursor for 3,7-diboronated derivatives used in 2D COFs. Its rigid, planar structure and sulfone groups enable dipole-dipole interactions between antiparallel-oriented units, enhancing crystallinity and porosity. Key steps include:

  • Linker Integration : Couple with HHTP (1,2,4,5-benzenetetrol) via Suzuki-Miyaura polymerization to form ordered frameworks.
  • Crystallinity Validation : Characterize via PXRD and gas sorption (e.g., N₂ at 77 K) to confirm surface area (>500 m²/g) and pore uniformity .

What methodologies are recommended for functionalizing this compound to develop α7-nAChR PET ligands?

Advanced Functionalization for Biomedical Applications
The bromine substituents enable site-selective modifications for radioligands like ¹⁸F-ASEM:

  • Buchwald-Hartwig Amination : React with diazabicyclo[3.2.2]nonane to introduce tertiary amine groups, critical for α7-nAChR binding .
  • Radiolabeling : Perform nucleophilic fluorination with K¹⁸F/Kryptofix 222 at 100°C for 60 minutes, achieving >95% radiochemical purity .
  • In Vivo Validation : Use baboon PET imaging and autoradiography in schizophrenia models (e.g., DISC1 mice) to assess specificity and brain penetration .

How can researchers resolve contradictions in reported photophysical properties of polymers derived from this compound?

Data Contradiction Analysis
Discrepancies in emission efficiency or charge mobility in polymers (e.g., P10, P10Y) arise from synthetic variability:

  • Polymerization Method : Compare Suzuki-Miyaura (yield: 90%) vs. Yamamoto coupling (yield: 90%). The latter may introduce defects due to Ni(0) catalyst residues, reducing photoluminescence quantum yield (PLQY) .
  • End-Group Effects : Analyze MALDI-TOF to identify terminal groups (e.g., boronic esters) that quench excitons.
  • Solvent Annealing : Post-synthesis treatment with DMF vapor improves chain alignment, enhancing hole mobility (μₕ > 10⁻³ cm²/V·s) .

What strategies enhance the aggregation-induced emission (AIE) properties of this compound under high-pressure conditions?

Advanced Photophysics
The sulfone group’s electron-withdrawing nature and restricted intramolecular vibration (RIV) under pressure amplify AIE:

  • Pressure Application : Use diamond anvil cells (0–10 GPa) to restrict bond vibrations, increasing photoluminescence intensity by >200% .
  • Crystallographic Analysis : Perform single-crystal X-ray diffraction under pressure to correlate emission enhancement with reduced S-O bond distortion .

How does electrochemical synthesis in flow reactors improve the scalability of dibenzothiophene dioxide derivatives?

Methodological Innovation
Electrochemistry in flow systems minimizes side reactions and improves yield:

  • Conditions : Apply 4.5 V in DMF with Pt electrodes, achieving 52% yield in 5 minutes (vs. 24 hours in batch) .
  • Sustainability : Eliminate stoichiometric oxidants (e.g., H₂O₂) and enable in-line purification via membrane separation .

What are the challenges in characterizing nitro- and amino-functionalized derivatives of this compound?

Advanced Characterization
Nitro groups introduce solubility issues, while amines complicate spectral interpretation:

  • NMR Optimization : Use DMSO-d₆ for nitro derivatives to resolve aromatic proton splitting (e.g., δ 8.66–7.69 ppm) .
  • Reduction Protocols : Treat nitro precursors with SnCl₂/HCl to yield amines, confirmed via HRMS ([M+H]+ = 290.9788) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide
Reactant of Route 2
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide

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